molecular formula C9H12F2O B6169542 {8,8-difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol CAS No. 2649055-46-7

{8,8-difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol

Cat. No. B6169542
CAS RN: 2649055-46-7
M. Wt: 174.2
InChI Key:
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Description

8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-ylmethanol (DFTOM) is a novel compound that has recently been synthesized in the laboratory and is of interest to scientists due to its potential applications in various fields. DFTOM is a fluorinated tricyclic compound with a molecular weight of 217.2 g/mol and a melting point of 47.5 °C. It has an interesting chemical structure and has been identified as a potential candidate for further study, due to its unique properties.

Scientific Research Applications

{8,8-difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol has been identified as a potential candidate for further study, due to its unique properties. It has been studied for its potential use in drug discovery, as it has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. {8,8-difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol has also been studied for its potential use as a catalyst in organic synthesis, as well as for its potential use as a building block for the synthesis of other compounds. Additionally, {8,8-difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol has been studied for its potential use in materials science, as it has been found to possess properties that make it a potential candidate for the production of polymers and other materials.

Mechanism of Action

{8,8-difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol has been studied for its potential use in drug discovery due to its unique properties. The mechanism of action of {8,8-difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol is not yet fully understood, however, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Additionally, it is believed to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes and other pro-inflammatory compounds.
Biochemical and Physiological Effects
{8,8-difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol has been studied for its potential use in drug discovery due to its unique properties. It has been found to possess anti-inflammatory and anti-cancer properties in animal models, as well as in vitro studies. Additionally, {8,8-difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol has been found to possess anti-viral properties in vitro, and has been shown to inhibit the replication of the HIV virus. {8,8-difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol has also been found to possess antioxidant properties in vitro, and has been shown to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using {8,8-difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol in laboratory experiments include its low cost and ease of synthesis. Additionally, {8,8-difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol has been found to possess a wide range of biological activities, making it a potential candidate for further study. However, the limitations of using {8,8-difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol in laboratory experiments include its relatively short half-life, as well as its potential toxicity.

Future Directions

The potential future directions of research involving {8,8-difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol include further studies into its mechanism of action, as well as its potential use in drug discovery. Additionally, further studies into the potential applications of {8,8-difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol in materials science and organic synthesis are warranted. Other potential future directions of research involving {8,8-difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol include further studies into its potential toxicity and its potential use in the synthesis of other compounds. Finally, further studies into the potential uses of {8,8-difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol in the treatment of various diseases are warranted.

Synthesis Methods

{8,8-difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol was synthesized by a novel method developed by a research group at the University of California, Los Angeles (UCLA). The method involves the use of a palladium-catalyzed reaction of a fluorinated cyclopropane with a nitrile. The reaction takes place in the presence of a base, such as potassium carbonate, and a Lewis acid, such as boron trifluoride etherate. The reaction yields a fluorinated tricyclic compound, which is then further purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{8,8-difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol' involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Bromine", "Sodium fluoride", "Methanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Triethylamine", "8,8-difluorobicyclo[3.2.1]oct-2-ene" ], "Reaction": [ "Step 1: Bromination of cyclohexene using bromine to form 1-bromo-3-cyclohexene", "Step 2: Fluorination of 1-bromo-3-cyclohexene using sodium fluoride to form 1-bromo-3-cyclohexene-1,1-difluoro", "Step 3: Reduction of 1-bromo-3-cyclohexene-1,1-difluoro using sodium borohydride to form 1,1-difluoro-3-cyclohexenemethanol", "Step 4: Protection of the hydroxyl group in 1,1-difluoro-3-cyclohexenemethanol using acetic anhydride and pyridine to form 1,1-difluoro-3-cyclohexenemethoxyacetate", "Step 5: Dehydration of 1,1-difluoro-3-cyclohexenemethoxyacetate using hydrochloric acid to form 8,8-difluorobicyclo[3.2.1]oct-2-en-3-one", "Step 6: Reduction of 8,8-difluorobicyclo[3.2.1]oct-2-en-3-one using sodium borohydride to form {8,8-difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol" ] }

CAS RN

2649055-46-7

Product Name

{8,8-difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol

Molecular Formula

C9H12F2O

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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